2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a pyrrolidine ring
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-9-11-20(30-2)21(15-18)31(27,28)25-17-7-5-16(6-8-17)19-10-12-22(24-23-19)26-13-3-4-14-26/h5-12,15,25H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWNCHKDGICBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a reductive amination reaction, where a ketone or aldehyde reacts with pyrrolidine in the presence of a reducing agent.
Coupling with the Benzene Sulfonamide: The final step involves coupling the pyridazine derivative with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by methoxy, pyrrolidinyl, pyridazinyl, and sulfonamide functional groups. The synthesis typically involves multiple steps:
- Formation of the Pyridazinyl Intermediate : A pyridazine precursor reacts with pyrrolidine under controlled conditions.
- Coupling with the Phenyl Ring : The pyridazinyl intermediate is coupled with a phenyl ring containing the 2,5-dimethoxy substituents.
This synthetic pathway allows for the production of the compound in a laboratory setting, which can be scaled for industrial applications.
Medicinal Chemistry
The compound serves as a potential scaffold for drug development due to its biological activity. Its structural features allow for interactions with various biological targets:
- Anticancer Activity : Compounds with similar structures have shown significant effectiveness against cancer cell lines such as colon carcinoma (HCT-15) and breast cancer (MCF-7) by inhibiting specific enzymes critical for tumor growth .
| Compound | Activity | Cell Line |
|---|---|---|
| 2,5-Dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | High | HCT-15 (Colon) |
| Compound B | Moderate | MCF-7 (Breast) |
Pharmacology
The pharmacological potential of this compound is significant:
- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity or modulating their function. Research indicates that sulfonamide derivatives exhibit a broad spectrum of pharmacological activities including antibacterial, anti-inflammatory, and antifungal properties .
Materials Science
Due to its unique structural arrangement, the compound is also considered for applications in materials science:
- Novel Materials Development : The combination of functional groups may lead to the creation of materials with specific properties suitable for various technological applications.
Anticancer Research
A study focusing on similar sulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation through enzyme inhibition pathways. These findings suggest that 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may share similar anticancer properties .
Antibacterial Activity
Research on related compounds has shown promising antibacterial effects against various pathogens. The sulfonamide moiety is often linked to antibacterial activity due to its ability to interfere with bacterial folic acid synthesis.
Material Applications
In materials science, compounds like 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be utilized in creating advanced materials with tailored properties for specific applications such as drug delivery systems or bioactive coatings .
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridazine and pyrrolidine rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
- 2,5-dimethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
- 2,5-dimethoxy-N-{4-[6-(morpholin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
Uniqueness
The uniqueness of 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyridazine and pyrrolidine rings, along with the sulfonamide group, makes it a versatile compound for various applications.
Biological Activity
2,5-Dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is commonly found in various biologically active molecules, and its unique structural components may impart distinct biological properties.
Chemical Structure and Properties
The chemical structure of 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
| Molecular Formula | CHNOS |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 946347-21-3 |
Anticancer Properties
Recent studies have indicated that compounds similar to 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibit notable anticancer activity. For instance, derivatives of benzene sulfonamides have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and others. The structure-function relationship (SAR) analyses suggest that the presence of methoxy groups enhances the biological activity of these compounds by improving their interaction with target enzymes or receptors .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as kinases and enzymes involved in cancer progression. The sulfonamide group can potentially inhibit certain enzymatic activities, leading to reduced proliferation of cancer cells. Additionally, the pyridazine moiety may contribute to enhanced binding affinity to these targets due to its structural characteristics .
Study on Cardiovascular Effects
A study evaluating the cardiovascular effects of sulfonamide derivatives demonstrated that compounds similar to 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can significantly alter perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that these compounds could act as endothelin receptor antagonists, which may have therapeutic implications for conditions like pulmonary hypertension .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity observed in some sulfonamide derivatives. Research has shown that certain analogs exhibit protective effects against seizure activity in animal models, suggesting potential applications in treating epilepsy or related disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, a comparison with similar compounds is essential:
| Compound Name | Biological Activity |
|---|---|
| Compound A : 2,4-Dimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | Moderate anticancer activity |
| Compound B : N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibitor |
| Compound C : 4-(2-aminoethyl)-benzenesulfonamide | Significant decrease in perfusion pressure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
